Cas no 939759-03-2 (4-Iodoindoline)
4-Iodoindoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodoindoline
- 4-Iodo-2,3-dihydro-1H-indole
- CS-0141422
- J-515573
- F13717
- FT-0682701
- SB40100
- AS-47434
- AKOS015853742
- Q-102585
- SCHEMBL18689813
- 1H-Indole, 2,3-dihydro-4-iodo-
- A859613
- AM20041435
- MFCD07371621
- DTXSID30585693
- 939759-03-2
- DB-079756
-
- MDL: MFCD07371621
- Inchi: 1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
- InChI Key: ICRWMYXARVZGBS-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=C1CCN2
Computed Properties
- Exact Mass: 244.97000
- Monoisotopic Mass: 244.97015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 2.39720
4-Iodoindoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Iodoindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007802-1g |
4-Iodoindoline |
939759-03-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-1g |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-5g |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-500mg |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-250mg |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-100mg |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0115-50mg |
4-Iodo-2,3-dihydro-1H-indole |
939759-03-2 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| Fluorochem | 220214-250mg |
4-Iodoindoline |
939759-03-2 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 220214-1g |
4-Iodoindoline |
939759-03-2 | 95% | 1g |
£400.00 | 2022-03-01 | |
| Fluorochem | 220214-5g |
4-Iodoindoline |
939759-03-2 | 95% | 5g |
£1197.00 | 2022-03-01 |
4-Iodoindoline Suppliers
4-Iodoindoline Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-Iodoindoline
Introduction to 4-Iodoindoline (CAS No: 939759-03-2) and Its Recent Applications in Chemical Biology
4-Iodoindoline (CAS No: 939759-03-2) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural framework and reactivity. This compound, characterized by an indoline core substituted with an iodine atom at the 4-position, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the iodine atom enhances its utility in cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures.
The indoline scaffold is a privileged structure in medicinal chemistry, known for its prevalence in natural products and pharmacologically active compounds. Its aromaticity and ability to form stable complexes with biological targets make it an attractive motif for drug design. The introduction of an iodine atom at the 4-position of indoline introduces a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in the construction of biaryl systems, which are commonly found in therapeutic agents targeting various diseases.
In recent years, 4-Iodoindoline (CAS No: 939759-03-2) has been extensively explored in the development of small-molecule inhibitors and probes for studying protein-protein interactions. Its ability to undergo efficient functionalization allows researchers to tailor its properties for specific biological applications. For instance, it has been utilized in the synthesis of photoaffinity probes, which are employed to investigate the binding mechanisms of proteins in living cells. The iodine atom serves as a site for photoactivatable groups, enabling researchers to covalently label target proteins upon exposure to light.
Moreover, 4-Iodoindoline (CAS No: 939759-03-2) has found utility in the field of materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The indoline core contributes to the planarity and conjugation length of the molecule, which are critical factors for charge transport properties. By incorporating iodine atoms into the structure, researchers can modulate the electronic characteristics of these materials, leading to improved performance in optoelectronic devices.
Recent studies have also highlighted the role of 4-Iodoindoline (CAS No: 939759-03-2) in medicinal chemistry innovation. Researchers have demonstrated its use as a precursor in the synthesis of indoline-based kinase inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases. The iodine atom facilitates late-stage diversification through cross-coupling reactions, allowing for rapid assembly of complex drug candidates with optimized pharmacokinetic profiles.
The compound's reactivity also extends to its application in polymer chemistry. 4-Iodoindoline (CAS No: 939759-03-2) has been employed to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance materials used in aerospace and automotive industries. The ability to introduce iodine atoms into polymer backbones provides a means to tailor material properties through post-polymerization modifications.
In conclusion, 4-Iodoindoline (CAS No: 939759-03-2) is a multifaceted compound with broad applications across chemical biology, pharmaceuticals, materials science, and polymer chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in these fields. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving advancements in both academic research and industrial applications.
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